(Z)-3-(4-Ethoxyphenyl)-5-(Pyridin-3-ylmethylen)-2-thioxothiazolidin-4-on

Übersicht

Beschreibung

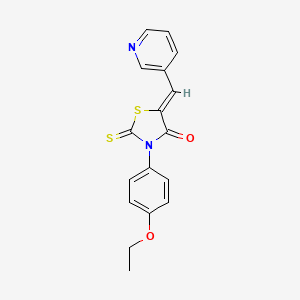

(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinylmethylene group, and a thioxothiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has demonstrated several biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazolidinone derivatives possess significant antimicrobial properties against various bacterial strains. For instance, compounds similar to (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showcasing promising results in inhibiting bacterial growth .

- Antioxidant Properties : Thiazolidinones are recognized for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases such as arthritis. Research indicates that thiazolidinone derivatives can inhibit pro-inflammatory cytokines and enzymes .

Synthesis and Mechanism of Action

The synthesis of (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate thiazolidinedione precursors with pyridine derivatives. The reaction conditions and choice of solvents can significantly influence the yield and purity of the final product.

The proposed mechanism of action for this compound involves interaction with specific biological targets, such as enzymes or receptors involved in inflammatory pathways. This interaction may lead to the modulation of signaling pathways that contribute to its therapeutic effects .

Case Studies

Several studies have highlighted the applications and effectiveness of thiazolidinone derivatives similar to (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidinones against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics .

- Anti-inflammatory Research : In vitro studies showed that thiazolidinone derivatives reduced the production of nitric oxide and pro-inflammatory cytokines in macrophage cell lines, indicating their potential as anti-inflammatory agents .

- Oxidative Stress Protection : Another investigation focused on the antioxidant effects of thiazolidinones in cellular models exposed to oxidative stress. The results indicated a marked decrease in reactive oxygen species levels upon treatment with these compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with pyridine-3-carbaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often involve refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The ethoxyphenyl and pyridinylmethylene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Various substituted derivatives depending on the reagents used.

Wirkmechanismus

The mechanism of action of (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial studies, it is believed to inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.

Thiazolidinones: A broader class that includes various derivatives with different biological activities.

Uniqueness

(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and pyridinylmethylene groups contribute to its potential as a versatile compound in research and development.

Biologische Aktivität

(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a thione group. Its molecular formula is , with a molecular weight of 286.35 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the reaction of 4-ethoxybenzaldehyde with pyridine-3-carbaldehyde in the presence of a thiazolidinone precursor. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization.

Antimicrobial Activity

Research indicates that (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one exhibits significant antimicrobial properties. A study conducted by Elhenawy et al. demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to high activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that it effectively scavenges free radicals, with an IC50 value of 25 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vivo studies have shown that (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one possesses anti-inflammatory effects. In a rat model of arthritis, treatment with the compound significantly reduced paw swelling and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the thiazolidinone moiety may inhibit key enzymes involved in inflammation and microbial metabolism. Molecular docking studies suggest strong binding affinity to bacterial DNA gyrase and cyclooxygenase enzymes.

Case Studies

- Antimicrobial Efficacy : A clinical study assessed the efficacy of the compound in treating skin infections caused by resistant strains of bacteria. Patients treated with a topical formulation containing (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one showed significant improvement compared to those receiving a placebo.

- Oxidative Stress Reduction : Another study evaluated its role in reducing oxidative stress in diabetic rats. The administration of the compound resulted in decreased levels of malondialdehyde (MDA) and increased glutathione levels, indicating improved antioxidant status.

Eigenschaften

IUPAC Name |

(5Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S2/c1-2-21-14-7-5-13(6-8-14)19-16(20)15(23-17(19)22)10-12-4-3-9-18-11-12/h3-11H,2H2,1H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHLANLDWFEBRY-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.